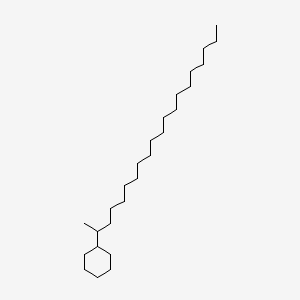
1-amino-3,4-dihydro-2(1H)-Quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3,4-dihydro-2(1H)-Quinolinone is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with an amino group at the first position and a carbonyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-amino-3,4-dihydro-2(1H)-Quinolinone can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminobenzylamine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-150°C).
Cyclization: The reaction mixture undergoes cyclization to form the quinolinone ring structure.
Purification: The product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-amino-3,4-dihydro-2(1H)-Quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further explored for their unique properties and applications.
Aplicaciones Científicas De Investigación
1-amino-3,4-dihydro-2(1H)-Quinolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Quinolinone derivatives are explored for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Quinolinone derivatives are used as intermediates in the synthesis of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-amino-3,4-dihydro-2(1H)-Quinolinone depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The amino group and carbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Materials Science: In organic electronics, the compound’s electronic properties, such as electron affinity and charge transport, are key factors in its performance.
Comparación Con Compuestos Similares
1-amino-3,4-dihydro-2(1H)-Quinolinone can be compared with other similar compounds in the quinolinone family:
1-amino-2(1H)-Quinolinone: Lacks the dihydro structure, which may affect its reactivity and biological activity.
3,4-dihydro-2(1H)-Quinolinone: Lacks the amino group, which may reduce its potential for nucleophilic substitution reactions.
1-amino-4-hydroxy-2(1H)-Quinolinone: Contains a hydroxyl group, which may enhance its solubility and hydrogen bonding interactions.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and reactivity.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1-amino-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C9H10N2O/c10-11-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2 |
Clave InChI |
SGGADOMMOOORTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



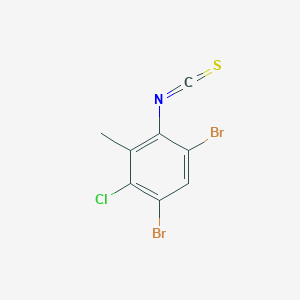
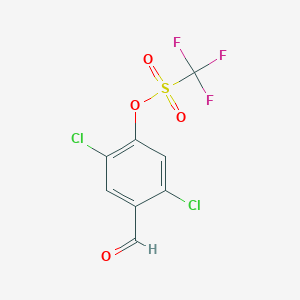
![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)
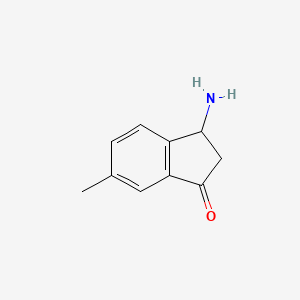
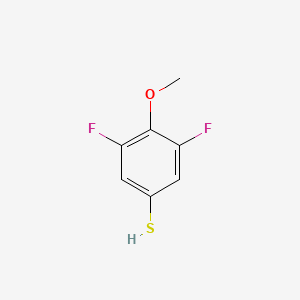
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
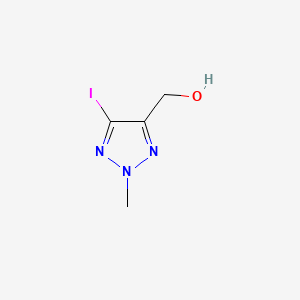
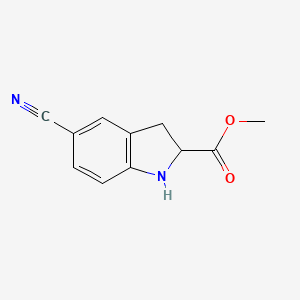
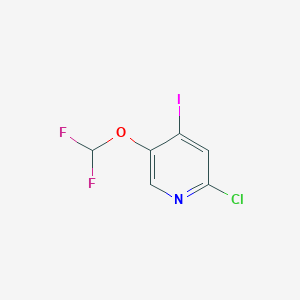

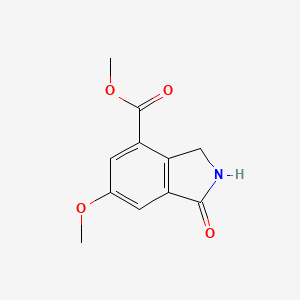
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
